Cas no 1365644-76-3 ((3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide)

(3Z)-3-Benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide is a synthetic organic compound featuring a cyclopenta[b]quinoline core with a benzylidene substituent at the 3-position and a cyanomethyl carboxamide group at the 9-position. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors or other biologically active agents. The conjugated system and electron-withdrawing cyano group may enhance binding affinity and selectivity toward target proteins. Its rigid polycyclic framework offers stability, while the functional groups provide sites for further derivatization. The compound’s well-defined stereochemistry (Z-configuration) ensures consistent reactivity, making it a valuable intermediate for pharmaceutical research and drug discovery applications.
(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide structure
1365644-76-3 structure
Product Name:(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide
CAS No:1365644-76-3
MF:C22H17N3O
MW:339.389884710312
CID:6048501
PubChem ID:52832789
Update Time:2025-10-31

(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1365644-76-3
    • (3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide
    • N-(cyanomethyl)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide
    • EN300-26689532
    • Z981015218
    • Inchi: 1S/C22H17N3O/c23-12-13-24-22(26)20-17-8-4-5-9-19(17)25-21-16(10-11-18(20)21)14-15-6-2-1-3-7-15/h1-9,14H,10-11,13H2,(H,24,26)/b16-14-
    • InChI Key: GWJZONFZWUFMJE-PEZBUJJGSA-N
    • SMILES: O=C(C1C2C=CC=CC=2N=C2/C(=C\C3C=CC=CC=3)/CCC2=1)NCC#N

Computed Properties

  • Exact Mass: 339.137162174g/mol
  • Monoisotopic Mass: 339.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 598
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 65.8Ų

(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26689532-0.05g
N-(cyanomethyl)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide
1365644-76-3 95.0%
0.05g
$212.0 2025-03-20

(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide Related Literature

Additional information on (3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide

Exploring the Potential of (3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide (CAS No. 1365644-76-3) in Modern Research

The compound (3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide, identified by its CAS No. 1365644-76-3, has garnered significant attention in the field of medicinal chemistry and drug discovery. This unique molecule, with its intricate cyclopenta[b]quinoline core and benzylidene substituent, presents a promising scaffold for the development of novel therapeutic agents. Researchers are particularly interested in its potential applications in targeting specific biological pathways, given its structural resemblance to known bioactive compounds.

In recent years, the scientific community has been actively exploring the structure-activity relationship (SAR) of (3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide. This compound's cyanomethyl group and quinoline backbone are believed to play a critical role in its interaction with biological targets. Studies have shown that modifications to these functional groups can significantly alter its pharmacological properties, making it a versatile candidate for further optimization.

One of the most compelling aspects of CAS No. 1365644-76-3 is its potential in addressing current challenges in drug resistance. With the rise of antibiotic-resistant bacteria and the need for innovative cancer therapies, researchers are investigating whether this compound could serve as a lead structure for new treatments. Its heterocyclic framework and electron-rich moieties make it a strong candidate for binding to proteins involved in disease progression.

The synthesis of (3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide involves a series of carefully controlled reactions, including cyclization and condensation steps. These processes highlight the importance of precision in organic synthesis, as even minor deviations can lead to undesired byproducts. Advanced techniques such as HPLC purification and NMR spectroscopy are often employed to ensure the compound's purity and structural integrity.

Beyond its therapeutic potential, CAS No. 1365644-76-3 is also being studied for its applications in materials science. Its conjugated system and aromatic rings suggest possible uses in organic electronics, such as OLEDs or photovoltaic devices. The compound's ability to absorb and emit light at specific wavelengths could make it valuable in the development of next-generation optoelectronic materials.

As the demand for small-molecule inhibitors and targeted therapies grows, (3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide stands out as a molecule with multifaceted potential. Its unique combination of chemical stability and bioactivity positions it as a key player in both pharmaceutical and materials research. Future studies will likely focus on optimizing its properties for specific applications, paving the way for groundbreaking discoveries.

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